molecular formula C12H12N4O3 B2691179 ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate CAS No. 106949-17-1

ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate

Cat. No. B2691179
CAS RN: 106949-17-1
M. Wt: 260.253
InChI Key: QNXDTPUERNBHOK-CLFYSBASSA-N
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Description

Ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate is a chemical compound with the molecular formula C12H12N4O3 . It is also known as ethyl (E)-2-((3-(pyridin-3-ylamino)-2-oxopropyl)amino)-2-cyanoacetate.


Molecular Structure Analysis

The molecular structure of ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate is defined by its molecular formula, C12H12N4O3 . The molecular weight of this compound is 260.25 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

These compounds are used in the synthesis of various heterocyclic compounds . The synthesis, crystal structure, and structural motif of two thiophene-based cyanoacrylate derivatives, namely, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, are reported .

Industrial Applications

Cyanoacrylate derivatives are of industrial interest being subunits used to build many adhesives and polymeric materials . They are also considered important intermediate precursors for the synthesis of different heterocyclic derivatives .

Organic Dye-Sensitized Solar Cells (DSSCs)

These compounds show important practical properties, such as in organic dye-sensitized solar cells (DSSCs) . Within these voltaic cells, cyanoacrylic acid is one of the most commonly employed acceptors .

Bioreduction Reactions

They are used as nitrile-activated species in bioreduction reactions .

Anticancer Activity

Some of the title compounds were found to possess good antiproliferation activity towards PC3 cells .

Synthesis of Dabigatran Etexilate

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .

Antiviral Activity

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of N-(pyridin-2-yl)amides

N-(Pyridin-2-yl)amides were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

Safety and Hazards

The safety data sheet (SDS) for ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate can be found on the Echemi website . For detailed safety and hazard information, please refer to the SDS.

properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(pyridin-3-ylamino)prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-2-19-12(18)16-11(17)9(6-13)7-15-10-4-3-5-14-8-10/h3-5,7-8,15H,2H2,1H3,(H,16,17,18)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXDTPUERNBHOK-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate

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